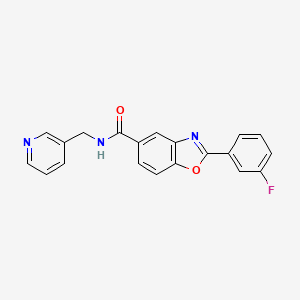![molecular formula C13H13BrN2O4S B6034504 2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B6034504.png)
2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a bromophenyl group, a dioxopyrrolidinyl moiety, and a sulfanylpropanoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of a halide or other leaving group with the nucleophile.
科学的研究の応用
2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Amino-3-(4-bromophenyl)propanoic acid: A phenylalanine derivative with similar structural features.
4-(4-Bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group, used in various biological studies.
Uniqueness
What sets 2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.
特性
IUPAC Name |
2-amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S/c14-7-1-3-8(4-2-7)16-11(17)5-10(12(16)18)21-6-9(15)13(19)20/h1-4,9-10H,5-6,15H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQQLUSLGNOODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-methoxy-4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B6034424.png)

![1-(2-fluorophenyl)-4-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B6034431.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6034436.png)
![N-(4-fluorophenyl)-2-{(2E)-4-hydroxy-2-[(4-hydroxyphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6034441.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6034448.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6034461.png)
![1-{3-[2-(2,2-diphenylethyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6034467.png)
![[2-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6034475.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6034484.png)
![N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B6034497.png)
![1-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6034506.png)
![N-cyclohexyl-N,4-dimethyl-5-{1-[(2-pyridinylmethyl)amino]ethyl}-2-pyrimidinamine](/img/structure/B6034520.png)
![3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-NAPHTHOATE](/img/structure/B6034523.png)
